Descarboxy Treprostinil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3aS,9aS)-1-(3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-3-4-5-8-17(23)10-11-18-19-12-15-7-6-9-22(25-2)20(15)13-16(19)14-21(18)24/h6-7,9,16-19,21,23-24H,3-5,8,10-14H2,1-2H3/t16-,17?,18+,19-,21?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKGVQFKRMEKJX-NWSYQISNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(CC[C@@H]1[C@H]2CC3=C(C[C@H]2CC1O)C(=CC=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. How can researchers characterize the purity and structural integrity of Descarboxy Treprostinil for analytical applications?
- Methodological Answer : Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). NMR confirms stereochemical configuration (e.g., (1R,2R,3aS,9aS) backbone), while MS validates molecular weight (346.5 g/mol) and fragmentation patterns. HPLC ensures purity (>98%) by quantifying impurities against pharmacopeial standards. For novel batches, comparative analysis with reference materials (e.g., USP/EP standards) is essential .
Q. What experimental protocols are recommended for validating this compound as a reference standard in pharmacokinetic studies?
- Methodological Answer : Validation involves:
- Linearity : Establishing dose-concentration relationships via serial dilutions (e.g., 12.1–125 ng/kg/min for treprostinil analogs).
- Recovery Studies : Spiking biological matrices (plasma, tissue homogenates) to assess extraction efficiency.
- Stability Testing : Evaluating degradation under varying temperatures and pH using LC-MS/MS.
- Cross-Validation : Comparing results with parent compound (treprostinil) data to confirm structural analog behavior .
Q. How should researchers design assays to assess this compound’s role in prostacyclin pathway modulation?
- Methodological Answer : Use human pulmonary arterial smooth muscle cells (PASMCs) to measure intracellular cAMP levels via ELISA. Dose-response curves (e.g., 1–100 nM) can identify EC50 values. Co-treatment with PDE inhibitors (e.g., IBMX) enhances sensitivity. Validate findings with Western blotting for downstream targets like C/EBP-α and p21(Waf1/Cip1) .
Advanced Research Questions
Q. How can discrepancies between in vitro efficacy and clinical outcomes of this compound be resolved?
- Methodological Answer : Discrepancies often arise from:
- Bioavailability Differences : In vitro models lack first-pass metabolism; use hepatic microsomes to simulate metabolic stability.
- Compartmentalization : Local vs. systemic effects (e.g., inhaled formulations target lung tissue vs. plasma). Adjust in vitro concentrations to match tissue-specific exposure observed in pharmacokinetic studies (e.g., Cmax = 0.91 ng/mL for inhaled treprostinil ).
- Species Variability : Cross-validate findings in human-derived cells and animal models (e.g., PH-ILD rats) .
Q. What statistical models are appropriate for analyzing survival benefits of this compound in post-hoc clinical trial data?
- Methodological Answer : Address treatment crossover bias using:
- Inverse Probability of Censoring Weights (IPCW) : Adjusts for patients switching from placebo to active treatment.
- Rank Preserving Structural Failure Time (RPSFT) : Estimates counterfactual survival times.
Both models require individual patient data and sensitivity analyses to confirm robustness, as demonstrated in the INCREASE trial (38–74% mortality risk reduction) .
Q. How can researchers optimize dose-escalation studies for this compound while minimizing toxicity?
- Methodological Answer :
- Phase I Design : Single-dose escalation (e.g., 54–90 µg inhaled) with safety endpoints (e.g., hypotension, cough).
- PK/PD Modeling : Use non-compartmental analysis for AUC and Cmax; apply two-compartment models if systemic absorption is significant.
- Safety Margins : Define maximum tolerated dose (MTD) as 80% of the dose causing Grade 3 adverse events in preclinical models .
Q. What methodologies are critical for evaluating this compound’s impact on extracellular matrix (ECM) remodeling?
- Methodological Answer :
- Collagen Deposition Assays : Quantify collagen I and fibronectin in PASMC supernatants via ELISA.
- cAMP Dependency : Block adenylate cyclase (e.g., SQ22536) to confirm cAMP-mediated inhibition of TGF-β1/CTGF.
- 3D ECM Models : Use decellularized lung scaffolds to simulate in vivo remodeling dynamics .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Answer : Implement orthogonal analytical techniques:
- Chiral HPLC : Verify enantiomeric purity.
- Elemental Analysis : Confirm molecular formula (C22H34O3).
- Stability-Indicating Methods : Accelerated degradation studies (40°C/75% RH) to identify degradation products .
Q. What strategies ensure reproducibility when transitioning from in vitro to in vivo models?
- Answer :
- Dose Equivalence : Calculate in vivo doses using allometric scaling (e.g., human equivalent dose = animal dose × (human/animal body surface area ratio)).
- Plasma Monitoring : Use LC-MS/MS to verify systemic concentrations align with in vitro IC50 values.
- Control for Route-Specific Effects : Compare inhalation vs. subcutaneous administration in PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
